molecular formula C16H12FN3O2S B2979157 3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886912-29-4

3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2979157
CAS No.: 886912-29-4
M. Wt: 329.35
InChI Key: CZBSSKZZYJDDBS-UHFFFAOYSA-N
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Description

3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a unique structure that includes a fluorine atom, a methylsulfanyl group, and an oxadiazole ring, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. The starting materials often include 3-fluoroaniline and 3-(methylsulfanyl)benzoic acid, which undergo a series of reactions including nitration, reduction, and cyclization to form the desired oxadiazole ring. The final step involves coupling the oxadiazole derivative with benzoyl chloride under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, typically involving the reaction of hydrazides with carboxylic acids or their derivatives.

Scientific Research Applications

3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

Properties

IUPAC Name

3-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-23-13-7-3-5-11(9-13)15-19-20-16(22-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBSSKZZYJDDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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